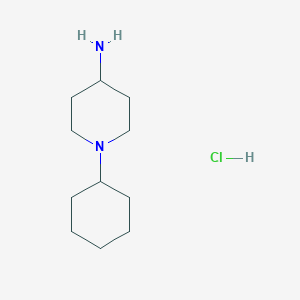

1-Cyclohexylpiperidin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclohexylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h10-11H,1-9,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWITWLLTZCQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1196154-81-0 | |

| Details | Compound: 4-Piperidinamine, 1-cyclohexyl-, hydrochloride (1:2) | |

| Record name | 4-Piperidinamine, 1-cyclohexyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

218.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-19-0 | |

| Record name | 4-Piperidinamine, 1-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Significance of Piperidine Scaffolds in Advanced Chemical Synthesis

The piperidine (B6355638) motif, a six-membered heterocyclic amine, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and drug discovery. Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

Piperidine derivatives are integral components of numerous approved pharmaceutical agents, demonstrating a wide range of biological activities. The versatility of the piperidine scaffold lies in its capacity to be readily functionalized at various positions, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization. The introduction of substituents, such as the cyclohexyl group in 1-Cyclohexylpiperidin-4-amine (B1598314) hydrochloride, can significantly influence the lipophilicity, conformational flexibility, and ultimately, the biological activity of the resulting compounds.

An Overview of 1 Cyclohexylpiperidin 4 Amine Hydrochloride As a Foundational Chemical Entity

Established Synthetic Routes and Reaction Conditions

The foundational methods for synthesizing this compound and its analogs include reductive amination, intramolecular cyclization, multicomponent reactions, and alkylation-based techniques. These strategies offer versatility and have been refined over time to improve efficiency and yield.

Reductive amination is a highly effective and widely used method for the formation of C-N bonds and is a cornerstone in the synthesis of secondary amines like this compound. bu.edujocpr.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. jocpr.com

A primary route involves the reaction of 4-aminopiperidine (or its protected form, such as tert-butyl piperidin-4-ylcarbamate) with cyclohexanone. The initially formed imine is subsequently reduced using a variety of reducing agents. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for this transformation, capable of reducing the iminium ion intermediate preferentially over the starting ketone. harvard.edu Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation. acsgcipr.org

Table 1: Comparison of Reducing Agents in the Reductive Amination of 4-Aminopiperidine with Cyclohexanone

| Reducing Agent | Solvent | Typical Yield (%) | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE) | 85-95 | Mild, selective, broad functional group tolerance. harvard.edu |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) | 80-90 | Effective, but concerns over cyanide toxicity. acsgcipr.org |

| Catalytic Hydrogenation (H2/Pd/C) | Ethanol (EtOH), Methanol (MeOH) | 90-98 | High yield, clean reaction, requires pressure equipment. |

The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine's secondary amine is a common strategy to avoid side reactions. The final step then involves the deprotection of the Boc group under acidic conditions, typically using hydrochloric acid in a solvent like dioxane or methanol, to yield the desired hydrochloride salt. fishersci.co.ukcommonorganicchemistry.com

Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings, including the piperidine scaffold. mdpi.com While not the most direct route to this compound from readily available precursors, this approach is crucial for the de novo synthesis of complex piperidine analogs. nih.govresearchgate.net These reactions typically involve the cyclization of a linear precursor containing both the amine and a reactive group that can form the piperidine ring. mdpi.com Halogen-induced cyclizations, for instance, can be employed where a halogen atom activates an unsaturated part of the molecule to facilitate the ring-closing by the nitrogen atom. mdpi.com The specific application of this method to the target compound would involve a more complex, multi-step synthesis to first construct the linear precursor.

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a highly efficient means of generating molecular complexity in a single step. nih.govresearchgate.net The classical Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org While a direct Ugi reaction to form this compound is not straightforward, this methodology is exceptionally useful for creating a library of structurally diverse analogs. researchgate.netnih.gov For instance, a variation of the Ugi reaction could be employed where a piperidone derivative is used as the ketone component, leading to the formation of a 4-amino-4-carboxamido-piperidine scaffold, which can then be further modified. nih.govresearchgate.net

Table 2: Representative Ugi Reaction for Piperidine Analog Synthesis

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | Solvent | Product Type |

| Cyclohexanone | 4-Aminopiperidine | Cyclohexyl isocyanide | Acetic Acid | Methanol | α-acylamino carboxamide |

Direct N-alkylation of 4-aminopiperidine with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) is another viable synthetic route. This method relies on the nucleophilic character of the piperidine nitrogen. To achieve selective mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often necessary to use the amine as the limiting reagent or to employ a protecting group strategy. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Similar to the reductive amination route, employing N-Boc-4-aminopiperidine as the starting material can ensure that alkylation occurs selectively on the exocyclic amino group, followed by acidic deprotection to furnish the final hydrochloride product. nih.gov

Development of Novel Synthetic Approaches for this compound and its Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of piperidine derivatives. Catalytic systems, for instance, have seen significant improvements. The use of transition metal catalysts, such as those based on iridium or ruthenium, can facilitate reductive amination under milder conditions and with lower catalyst loadings. jocpr.com Biocatalysis is also emerging as a powerful tool, with transaminases being explored for the stereoselective synthesis of chiral amines. jocpr.com

Flow chemistry is another area of innovation, offering advantages in terms of safety, scalability, and reaction control for processes like reductive amination. unibe.ch These novel approaches aim to improve upon the limitations of traditional methods, such as harsh reaction conditions or the use of stoichiometric and often hazardous reagents.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. researchgate.net In the context of synthesizing this compound, several green strategies can be implemented.

Solvent Selection: A significant focus has been on replacing hazardous solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), which are commonly used in reductive amination, with more environmentally benign alternatives. acsgcipr.org Studies have shown that solvents such as ethyl acetate (B1210297) can be effective for reductive aminations using reagents like STAB. acsgcipr.org The use of water as a solvent for certain steps, where feasible, is also a key aspect of green synthesis. unibe.ch

Atom Economy: Reductive amination and multicomponent reactions are inherently more atom-economical than multi-step synthetic sequences that involve protecting groups and generate significant waste. acsgcipr.org Catalytic hydrogenation, using molecular hydrogen as the reductant, is a particularly green method as it produces only water as a byproduct. acsgcipr.org

Energy Efficiency: The use of catalysis can lower the activation energy of reactions, allowing them to proceed at lower temperatures and thus reducing energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.

Table 3: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacing chlorinated solvents with ethyl acetate or alcohols. acsgcipr.org |

| Atom Economy | Utilizing one-pot reactions like reductive amination; using H2 in catalytic hydrogenation. acsgcipr.org |

| Catalysis | Employing transition metal catalysts to improve efficiency and reduce waste. jocpr.com |

| Energy Efficiency | Lowering reaction temperatures through catalysis; exploring microwave-assisted synthesis. |

| Renewable Feedstocks | Investigating bio-derived starting materials for the synthesis of precursors. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Iii. Chemical Reactivity and Derivatization Studies of 1 Cyclohexylpiperidin 4 Amine Hydrochloride

Fundamental Reactivity Profiles

The reactivity of 1-Cyclohexylpiperidin-4-amine (B1598314) hydrochloride is characterized by its susceptibility to oxidation at several sites and the nucleophilic nature of its amino groups.

The saturated N-alkyl piperidine (B6355638) structure is prone to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions. A primary pathway for the oxidation of tertiary amines like the piperidine nitrogen in 1-cyclohexylpiperidine (B1196802) involves the formation of an iminium ion. This transformation is a key step in various functionalization reactions.

Metabolic studies on drugs containing a 4-aminopiperidine (B84694) moiety reveal that N-dealkylation is a predominant biotransformation pathway, often catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor. acs.orgnih.gov This process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, which then leads to the cleavage of the N-cyclohexyl group. nih.gov While this is a biological process, it highlights the inherent reactivity of the N-alkyl bond to oxidative cleavage.

Electrochemical methods offer a controlled way to oxidize piperidine derivatives. For instance, the electrochemical oxidation of secondary piperidines, mediated by catalysts like ABNO (9-azabicyclononane N-oxyl), generates an oxoammonium species. This species then promotes dehydrogenation of the piperidine to a cyclic imine, which can be trapped by nucleophiles like cyanide. nih.gov Similar electrochemical approaches can be envisioned for tertiary N-alkylpiperidines, leading to the formation of iminium ions that are valuable synthetic intermediates. researchgate.netnih.govbeilstein-journals.org

The table below summarizes potential oxidation reactions of the 1-cyclohexylpiperidine moiety.

| Reaction Type | Reagent/Condition | Product Type |

| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4) | 4-Aminopiperidine and Cyclohexanone |

| Iminium Ion Formation | Electrochemical Oxidation (e.g., with ABNO) | Cyclic Iminium Ion |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Piperidine N-oxide |

The nitrogen atoms in 1-Cyclohexylpiperidin-4-amine hydrochloride possess lone pairs of electrons, rendering them nucleophilic. libretexts.org The primary amine at the 4-position is generally more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring. This makes the 4-amino group the primary site for reactions with electrophiles.

This nucleophilicity allows the compound to participate in a variety of nucleophilic substitution reactions. For instance, the 4-amino group can react with alkyl halides, acyl halides, and sulfonyl halides to form substituted amines, amides, and sulfonamides, respectively. The tertiary piperidine nitrogen can also act as a nucleophile, though its reactivity is diminished by steric hindrance.

In reactions where the amine acts as a nucleophile, such as with alkyl halides, there is a possibility of multiple substitutions, especially with the primary amine. libretexts.orgchemguide.co.uk The initial reaction of the primary amine with an alkyl halide forms a secondary amine. This product is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.org

Strategic Derivatization for Functional Group Interconversion

The presence of two amine functionalities allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with modified properties.

The primary amino group at the 4-position of 1-Cyclohexylpiperidin-4-amine is readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amide Formation: The reaction of the 4-amino group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields N-(1-cyclohexylpiperidin-4-yl)amides. orientjchem.orgresearchgate.net When using a carboxylic acid directly, a coupling agent is typically required to activate the carboxylic acid. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields. researchgate.net The reaction with more reactive acyl chlorides or anhydrides often proceeds under milder conditions, sometimes just in the presence of a base to neutralize the acidic byproduct. orientjchem.org

Sulfonamide Formation: Sulfonamides are synthesized by reacting the 4-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. mdpi.comjmchemsci.com This reaction is generally robust and provides the corresponding N-(1-cyclohexylpiperidin-4-yl)sulfonamide in good yields. The properties of the resulting sulfonamide can be tuned by varying the R group on the sulfonyl chloride.

The following table outlines common conditions for the synthesis of amide and sulfonamide derivatives.

| Derivative | Reagents | Typical Conditions |

| Amide | Carboxylic Acid + Coupling Agent (e.g., EDC/HOBt) | Aprotic solvent (e.g., DMF, DCM), Room Temperature |

| Amide | Acyl Chloride or Anhydride + Base (e.g., Pyridine) | Aprotic solvent (e.g., DCM), 0°C to Room Temperature |

| Sulfonamide | Sulfonyl Chloride + Base (e.g., Triethylamine) | Aprotic solvent (e.g., DCM), Room Temperature |

Functionalization of the saturated carbocyclic and heterocyclic rings of 1-Cyclohexylpiperidin-4-amine offers another avenue for structural diversification.

Piperidine Moiety Modification: Direct C-H functionalization of the piperidine ring has emerged as a powerful tool for introducing substituents. researchgate.net Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at specific positions on the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and the nature of any protecting groups on the nitrogen. nih.gov Electrochemical methods can also be employed to functionalize the carbon alpha to the piperidine nitrogen. nih.gov

Cyclohexyl Moiety Modification: The cyclohexyl ring, being a simple alkane, is generally less reactive than the piperidine moiety. However, radical-based reactions can be used to introduce functional groups. For instance, catalytic oxidation can introduce hydroxyl or keto groups on the cyclohexyl ring. researchgate.netresearchgate.net Free radical halogenation could also be a potential route, though selectivity might be an issue.

Reaction Mechanism Elucidation in this compound Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes.

The formation of an imine from a primary amine and a carbonyl compound, a reaction analogous to the derivatization of the 4-amino group, proceeds through a well-established mechanism. libretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. khanacademy.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine. libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism of N-dealkylation of N-alkylpiperidines, particularly in a biological context, involves an initial oxidation step. nih.gov In cytochrome P450-catalyzed reactions, this is believed to occur via a hydrogen atom abstraction from the carbon alpha to the nitrogen, followed by hydroxyl radical rebound to form a hemiaminal intermediate. acs.orgnih.gov This hemiaminal is unstable and collapses to yield the dealkylated piperidine and a carbonyl compound (in this case, cyclohexanone). nih.gov

Mechanistic studies on the synthesis of piperidines themselves, for instance through copper-catalyzed intramolecular C-H amination, have provided insights into the formation of the piperidine ring, which can be relevant for understanding its stability and reactivity. acs.org Computational studies can further illuminate the reaction pathways by modeling the transition states and intermediates involved in various transformations. scispace.com

Iv. Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment of 1 Cyclohexylpiperidin 4 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 1-Cyclohexylpiperidin-4-amine (B1598314) hydrochloride molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Cyclohexylpiperidin-4-amine hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons on the cyclohexyl ring, the piperidine (B6355638) ring, and the amine group. The hydrochloride salt form means the amine protons (NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or D₂O). Protons on carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm) compared to other aliphatic protons. reddit.com The complex overlapping signals of the cyclohexyl and piperidine methylene (B1212753) protons would likely appear as a series of multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would display distinct signals for each carbon in the cyclohexyl and piperidine rings. Carbons bonded directly to the nitrogen atom (alpha carbons) are expected to resonate at a lower field due to the electron-withdrawing effect of the nitrogen. The symmetry of the molecule influences the number of unique signals observed.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar piperidine and cyclohexylamine (B46788) structures. chemicalbook.comchemicalbook.comcore.ac.uk

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperidine C4-H | ~3.0 - 3.5 (m) | ~45 - 55 |

| Piperidine C2/C6-H (axial/equatorial) | ~2.0 - 3.2 (m) | ~50 - 60 |

| Piperidine C3/C5-H (axial/equatorial) | ~1.5 - 2.2 (m) | ~25 - 35 |

| Cyclohexyl C1-H | ~2.5 - 3.0 (m) | ~60 - 70 |

| Cyclohexyl C2-C6-H (axial/equatorial) | ~1.0 - 2.0 (m) | ~24 - 35 |

| Amine N-H₃⁺ | Broad singlet, variable | N/A |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS/MS, MALDI-IMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is particularly useful for the analysis of piperidine derivatives. nih.govresearchgate.net The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of 1-Cyclohexylpiperidin-4-amine would be observed in the positive ion mode, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural detail. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For 1-Cyclohexylpiperidin-4-amine, expected fragmentation pathways could include the cleavage of the N-cyclohexyl bond or the opening of the piperidine ring. nih.gov This data is crucial for confirming the identity of the compound in complex mixtures or for metabolite identification studies.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS): While less common for small molecule purity assessment, MALDI-IMS is a powerful tool for visualizing the spatial distribution of molecules in tissue samples. In piperidine chemistry research, it could potentially be used to study the localization of piperidine-based compounds in biological systems.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula (Free Base) | C₁₁H₂₂N₂ |

| Molecular Weight (Free Base) | 182.31 g/mol |

| Ionization Mode | Positive ESI |

| Parent Ion [M+H]⁺ | m/z 183.18 |

| Key MS/MS Fragments | Loss of cyclohexyl group, piperidine ring fragments |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov These two techniques are complementary and, when used together, provide a comprehensive vibrational profile of the compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, a sample absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. For this compound, the spectrum would be characterized by a broad absorption band in the 2500-3000 cm⁻¹ region, which is typical for the N-H stretching vibrations of an amine salt (R-NH₃⁺). The aliphatic C-H stretching vibrations of the cyclohexyl and piperidine rings would appear as sharp bands between 2850 and 3000 cm⁻¹. asianpubs.org The C-N stretching vibrations and various bending vibrations (CH₂, NH₃⁺) would be found in the fingerprint region (below 1500 cm⁻¹). globalresearchonline.net

FT-Raman Spectroscopy: FT-Raman spectroscopy involves the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C and C-H bonds of the aliphatic rings would give rise to strong Raman signals. The N-H stretching of the ammonium (B1175870) salt might be weak in the Raman spectrum. core.ac.uk Comparing the FT-IR and FT-Raman spectra can aid in the assignment of complex vibrational modes. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical frequency ranges for the specified functional groups. asianpubs.orgglobalresearchonline.netcore.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

|---|---|---|

| N-H₃⁺ Stretch (Ammonium) | 2500 - 3000 (broad) | FT-IR |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FT-IR, FT-Raman |

| N-H₃⁺ Bend (Ammonium) | 1500 - 1600 | FT-IR |

| C-H Bend (Methylene Scissoring) | 1440 - 1470 | FT-IR, FT-Raman |

| C-N Stretch | 1020 - 1250 | FT-IR |

Chromatographic Methods (e.g., HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose in pharmaceutical and chemical analysis. researchgate.net

For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. nih.gov In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. nih.govnih.gov An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and reproducibility for amine-containing compounds. nih.gov

The purity of the sample is determined by monitoring the column eluent with a suitable detector, such as a UV detector or a mass spectrometer. A pure sample should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks indicates impurities, and their levels can be quantified based on their peak areas relative to the main compound peak. Method validation according to established guidelines ensures the accuracy, precision, and reliability of the purity assessment. researchgate.net

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 5 - 20 µL |

Emerging Analytical Methods in Piperidine Chemistry Research

The field of analytical chemistry is continually evolving, offering new tools for the characterization of complex molecules like piperidine derivatives. ajchem-a.commdpi.com Research in this area benefits from advancements that provide greater sensitivity, higher resolution, and more detailed structural information.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is invaluable for confirming the identity of novel compounds and identifying unknown impurities with high confidence.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase. It can offer faster separations and different selectivity for the analysis of amine compounds and their stereoisomers.

Computational Chemistry: The integration of computational methods, such as Density Functional Theory (DFT), with experimental data is becoming increasingly common. nih.govresearchgate.net DFT calculations can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. Comparing these theoretical predictions with experimental results can provide a higher level of confidence in the structural assignment. core.ac.uk

Chiral Chromatography: For piperidine derivatives that possess stereocenters, chiral chromatography is essential for separating and quantifying enantiomers. The development of new and more efficient chiral stationary phases is an active area of research, critical for stereoselective synthesis and pharmacological studies.

These emerging methods, combined with traditional techniques, provide a powerful and comprehensive toolkit for the rigorous characterization and quality control of this compound and other novel piperidine compounds.

V. Computational and Theoretical Chemistry Investigations of 1 Cyclohexylpiperidin 4 Amine Hydrochloride

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. jmchemsci.com DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular properties. nih.govmdpi.com These studies provide a static, ground-state view of the molecule, forming the basis for understanding its geometry, stability, and chemical behavior.

The first step in most quantum chemical studies is geometry optimization, a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For 1-Cyclohexylpiperidin-4-amine (B1598314) hydrochloride, optimization would reveal the preferred conformations of the cyclohexyl and piperidine (B6355638) rings (likely a chair conformation for both) and the orientation of the amine group.

The electronic structure analysis that follows optimization provides information on how electrons are distributed within the molecule, which is crucial for understanding its properties and reactivity.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table presents typical parameters that would be determined through DFT calculations for a molecule like 1-Cyclohexylpiperidin-4-amine hydrochloride. The values are illustrative.

| Parameter | Description | Typical Value |

| C-N Bond Length (Piperidine Ring) | The distance between carbon and nitrogen atoms within the piperidine ring. | ~1.47 Å |

| C-C Bond Length (Cyclohexyl Ring) | The distance between adjacent carbon atoms in the cyclohexyl ring. | ~1.54 Å |

| C-N Bond Length (Amine Group) | The distance between the piperidine carbon and the amine nitrogen. | ~1.46 Å |

| C-N-C Bond Angle (Piperidine Ring) | The angle formed by two carbon atoms and the nitrogen atom in the piperidine ring. | ~111° |

| H-N-H Bond Angle (Amine Group) | The angle formed by the hydrogen and nitrogen atoms of the primary amine. | ~107° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's chemical reactivity. scribd.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. grafiati.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO would likely be distributed across the C-H and N-H antibonding orbitals.

Table 2: Representative Frontier Molecular Orbital Data (Theoretical) This table illustrates the kind of data generated from an FMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 8.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. chemrxiv.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. chemrxiv.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. Conversely, the hydrogen atoms attached to the protonated amine and other carbons would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. aiu.eduq-chem.com It examines charge delocalization, hybridization, and hyperconjugative interactions by analyzing the transfer of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govrsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

Table 3: Representative NBO Analysis Results (Theoretical) This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that would be identified in an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (C-H) | ~ 2.5 | Lone Pair -> Antibonding Sigma |

| σ (C-H) | σ* (C-N) | ~ 1.8 | Sigma -> Antibonding Sigma |

| σ (C-C) | σ* (C-C) | ~ 2.1 | Sigma -> Antibonding Sigma |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govfrontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments (e.g., in aqueous solution). dntb.gov.uaresearcher.liferesearchgate.net

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the dynamic changes in the shape of the molecule, such as the chair-boat interconversion of the cyclohexyl and piperidine rings.

Investigate Intermolecular Interactions: Examine how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding and van der Waals forces. researchgate.netdovepress.com The protonated amine group would be a primary site for forming strong hydrogen bonds with water molecules. nih.gov

Assess Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation throughout the simulation.

Prediction of Chemical Reactivity Indices (e.g., global hardness, electrophilicity)

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These indices provide a quantitative framework for interpreting the concepts derived from FMO theory. Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

From these values, other important descriptors are derived:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Table 4: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = - (I + A) / 2 = -χ | The tendency of electrons to escape. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

In Silico Exploration of Potential Chemical Space

The exploration of the chemical space surrounding this compound represents a critical avenue in computational drug discovery. This in silico approach allows for the systematic investigation of a vast number of structurally related analogues, aiming to identify derivatives with potentially improved pharmacological profiles. While specific studies on the chemical space of this compound are not extensively documented in publicly available literature, the methodologies for such explorations are well-established and have been widely applied to other piperidine-containing scaffolds. nih.govrsc.orgresearcher.life

The process typically begins with the core structure of this compound, which serves as a scaffold for virtual modifications. These modifications can include the introduction of various functional groups at different positions on the cyclohexyl and piperidine rings, as well as alterations to the amine group. The goal is to generate a large virtual library of analogues that comprehensively covers the local chemical space.

Once this virtual library is created, a variety of computational techniques can be employed to predict the properties of the designed molecules. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate structural features with biological activity. tandfonline.comtandfonline.comdaneshyari.combenthamdirect.com These models, built upon experimental data from a set of known compounds, can then be used to predict the activity of the virtual analogues.

Molecular docking simulations are another powerful tool for exploring the chemical space. tandfonline.commdpi.comresearchgate.netmdpi.com By docking the virtual library of compounds into the binding site of a specific biological target, researchers can estimate their binding affinities and predict their potential as inhibitors or activators. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. nih.govrsc.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed to assess the drug-likeness of the virtual analogues. This early-stage filtering helps to eliminate compounds that are likely to have poor pharmacokinetic properties or toxic effects, thereby increasing the efficiency of the drug discovery process.

The following interactive data table provides a hypothetical example of the types of data that could be generated during an in silico exploration of the chemical space around this compound. The table includes molecular descriptors, predicted binding affinities (as docking scores), and key ADMET properties for a small set of virtual analogues.

| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | Docking Score (kcal/mol) | Predicted hERG Inhibition | Blood-Brain Barrier Permeability |

| Analogue-001 | 4-fluoro-cyclohexyl | 236.36 | 2.9 | -8.2 | Low | High |

| Analogue-002 | N-methyl-piperidine | 232.40 | 3.1 | -7.9 | Low | High |

| Analogue-003 | 4-hydroxy-cyclohexyl | 234.37 | 2.3 | -8.5 | Low | Medium |

| Analogue-004 | 2-pyridyl-piperidine | 289.43 | 3.5 | -9.1 | Medium | High |

| Analogue-005 | 4-amino-carbonyl-cyclohexyl | 261.39 | 2.1 | -8.8 | Low | Low |

This table is for illustrative purposes only and does not represent actual experimental or computational data for these specific compounds.

Through such computational explorations, the vast chemical space around a lead compound like this compound can be navigated efficiently, facilitating the rational design of new molecules with optimized properties. rsc.org This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates.

Vi. Research Applications and Utility of 1 Cyclohexylpiperidin 4 Amine Hydrochloride As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The 1-cyclohexylpiperidin-4-amine (B1598314) scaffold is a foundational component for the synthesis of intricate organic molecules, particularly those with therapeutic potential. The primary amine group at the 4-position of the piperidine (B6355638) ring provides a convenient point for chemical elaboration, allowing for the attachment of various functional groups and the construction of larger, more complex structures.

A significant application of this building block is in the development of antagonists for the Neurokinin-1 (NK1) receptor. Substance P is the natural ligand for the NK1 receptor, and blocking this interaction has been a therapeutic target for conditions like chemotherapy-induced nausea and vomiting, as well as pain and inflammation. Complex molecules targeting this receptor often feature a substituted piperidine core. For instance, the synthesis of potent NK1 receptor antagonists involves creating a cis-disubstituted piperidine structure, which can be derived from building blocks like 1-cyclohexylpiperidin-4-amine.

Furthermore, the core structure of piperidin-4-yl-amine is integral to the design of novel antiviral agents. Researchers have synthesized series of piperidin-4-yl-aminopyrimidine derivatives that function as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). These complex molecules are designed by fusing different pharmacophore templates to the piperidine-based scaffold, demonstrating the building block's utility in creating new therapeutic candidates for AIDS treatment. The development of such compounds highlights the role of the 1-cyclohexylpiperidin-4-amine scaffold in generating molecules with significant biological activity.

Table 1: Examples of Complex Molecules Derived from Piperidine-Amine Scaffolds

| Therapeutic Target | Molecule Class | Relevance of Scaffold | Citations |

|---|---|---|---|

| Neurokinin-1 (NK1) Receptor | Piperidine-based antagonists | The core piperidine structure is essential for binding to the receptor and blocking the action of Substance P. | |

| HIV-1 Reverse Transcriptase | Piperidin-4-yl-aminopyrimidine derivatives | The piperidine-amine serves as a central scaffold for linking pharmacophores that inhibit the viral enzyme. | |

| Various CNS Targets | Phencyclidine (PCP) Derivatives | The 1-substituted piperidine ring is a key structural feature in this class of psychoactive compounds. |

Application in Catalyst and Ligand Design Research

While primary and secondary amines are functional groups often utilized in the design of organocatalysts and ligands for metal-based catalysis, a review of available scientific literature did not yield specific examples of 1-cyclohexylpiperidin-4-amine hydrochloride being used for these applications. The amine functionalities present in the molecule suggest potential for such roles; for example, primary amines can act as catalysts in reactions like the Biginelli reaction for synthesizing dihydropyrimidinones. However, direct research detailing the use of this specific compound in catalyst or ligand design is not prominently documented.

Utility in the Development of Chemical Probes and Research Tools

Chemical probes are essential small molecules used to study and manipulate biological systems, serving as vital tools for target validation in drug discovery. The development of high-quality probes allows researchers to investigate the function of specific proteins and pathways in a cellular context.

The this compound scaffold contributes to this area primarily through its use in synthesizing ligands for important biological targets, which can then be adapted into chemical probes. As established, the scaffold is a key component in building antagonists for the NK1 receptor. These antagonists can be chemically modified to create research tools. For example, the well-known NK1 receptor antagonist Aprepitant has been modified to create radiolabeled conjugates. These conjugates, which can be labeled with radionuclides like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), are designed as potential agents for imaging and therapy of tumors that overexpress the NK1 receptor.

This strategy of converting a receptor-binding molecule into an imaging or diagnostic tool demonstrates the utility of the underlying scaffold. By analogy, complex molecules built from the this compound building block can serve as the foundation for developing novel chemical probes to investigate the biology of the NK1 receptor and other related targets.

Contribution to Academic Scaffold Development

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. Scaffold-based drug design is an efficient strategy for exploring new chemical space and discovering novel bioactive molecules. The piperidine ring is considered a "privileged scaffold" because it is a structural component in a wide range of approved drugs and natural alkaloids, exhibiting diverse pharmacological activities.

The this compound structure contributes significantly to academic and industrial scaffold development for several reasons:

Structural Diversity: It provides two distinct points for chemical modification—the cyclohexyl group on the piperidine nitrogen and the primary amine at the 4-position. This allows for the systematic synthesis of large libraries of compounds where different substituents can be explored at these positions.

Physicochemical Properties: The introduction of the cyclohexylpiperidine moiety can modulate key properties of a molecule, such as lipophilicity, conformation, and metabolic stability, which are critical for developing compounds with favorable drug-like characteristics.

Three-Dimensional Shape: The non-planar, chair-like conformation of the piperidine and cyclohexane (B81311) rings provides a three-dimensional structure that can lead to more specific interactions with biological targets compared to flat, aromatic scaffolds. google.com

The use of this scaffold in developing distinct classes of bioactive molecules, from NK1 antagonists to HIV inhibitors, confirms its value in academic and pharmaceutical research for creating and diversifying libraries of potential drug candidates.

Table 2: Key Features of the 1-Cyclohexylpiperidin-4-amine Scaffold for Drug Discovery

| Feature | Description | Implication in Research | Citations |

|---|---|---|---|

| Privileged Core | The piperidine ring is a common motif in numerous FDA-approved drugs. | High probability of generating biologically active and developable molecules. | |

| Dual Functionality | Possesses both a secondary amine within the ring (post-alkylation) and a primary exocyclic amine. | Offers multiple, distinct points for chemical diversification and library synthesis. | |

| 3D Conformation | The saturated rings provide a defined three-dimensional shape. | Can improve binding affinity and selectivity to protein targets. | google.com |

| Property Modulation | The cyclohexyl group and amine position allow for fine-tuning of lipophilicity and solubility. | Enables optimization of pharmacokinetic properties in drug candidates. |

Viii. Future Perspectives and Emerging Research Avenues for 1 Cyclohexylpiperidin 4 Amine Hydrochloride

Integration with Advanced Synthetic Technologies (e.g., flow chemistry, automation)

The integration of 1-Cyclohexylpiperidin-4-amine (B1598314) hydrochloride into advanced synthetic workflows, such as flow chemistry and automated synthesis, represents a significant area of future development. unimi.it Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step syntheses. unimi.it

For instance, the synthesis of complex molecules, such as the sigma-2 receptor modulator CT1812, has successfully employed a visible-light-induced continuous flow process for a key bromination step. acs.org This highlights the potential for incorporating building blocks like 1-Cyclohexylpiperidin-4-amine hydrochloride into similar photoflow protocols to achieve efficient and scalable production of piperidine-containing drug candidates. acs.org

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be used in conjunction with flow chemistry to rapidly generate libraries of compounds for high-throughput screening. The modular nature of this compound makes it an ideal candidate for such automated approaches, enabling the rapid exploration of structure-activity relationships.

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient and uneven | Highly efficient and uniform |

| Mass Transfer | Can be diffusion-limited | Enhanced due to small reactor dimensions |

| Safety | Handling of hazardous intermediates can be risky | In-situ generation and consumption of hazardous species improves safety |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Reproducibility | Can vary between batches | High degree of reproducibility |

Exploration of Novel Reactivity Patterns and Catalytic Applications

Future research will undoubtedly focus on uncovering novel reactivity patterns of this compound through the development of innovative catalytic methods. Recent advancements in catalysis are enabling the synthesis of complex piperidines with high levels of stereocontrol, which is crucial for biological activity. researchgate.net

For example, new methods combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis are streamlining the synthesis of complex piperidines from 7-17 steps down to just 2-5 steps. news-medical.netmedhealthreview.com These approaches could be applied to this compound to generate a diverse array of functionalized derivatives that would be difficult to access through traditional methods.

Furthermore, chemo-enzymatic dearomatization of pyridines offers a sustainable and efficient route to stereo-enriched piperidines, as demonstrated in the synthesis of intermediates for the antipsychotic drugs Preclamol and OSU-6162. nih.gov The application of such enzymatic cascades to derivatives of this compound could unlock new avenues for the synthesis of chiral piperidine-containing compounds. The development of novel iridium-catalyzed enantioselective hydrogenation of pyridines also presents a powerful tool for creating chiral piperidines. researchgate.net

Table 2: Emerging Catalytic Strategies for Piperidine (B6355638) Synthesis

| Catalytic Strategy | Description | Potential Application to this compound |

| Biocatalytic C-H Oxidation | Utilizes enzymes to selectively functionalize carbon-hydrogen bonds. news-medical.netmedhealthreview.com | Introduction of hydroxyl groups at specific positions on the cyclohexyl or piperidine ring. |

| Nickel Electrocatalysis | Employs nickel catalysts and electricity to drive cross-coupling reactions. news-medical.netmedhealthreview.com | Formation of new carbon-carbon bonds to attach various substituents. |

| Chemo-enzymatic Cascades | Combines chemical and enzymatic steps in a one-pot process for asymmetric synthesis. nih.gov | Enantioselective synthesis of chiral derivatives. |

| Iridium-catalyzed Hydrogenation | Uses iridium complexes for the asymmetric reduction of aromatic rings. researchgate.net | Stereoselective synthesis of substituted piperidines. |

Advanced Computational Modeling for Predictive Chemistry

Computational modeling and predictive chemistry are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.gov For a versatile building block like this compound, these computational approaches can be used to predict its reactivity, design novel derivatives with desired properties, and understand their interactions with biological targets.

Techniques such as molecular docking and molecular dynamics simulations can be employed to model the binding of ligands derived from this compound to their target proteins, such as sigma receptors or kinases. nih.goved.ac.uk This can provide valuable insights for the rational design of more potent and selective inhibitors. For example, computational studies have been instrumental in understanding the binding modes of various sigma receptor ligands. nih.gov

Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions, which can accelerate the discovery of new synthetic routes and optimize reaction conditions. nih.gov By training these models on large datasets of reactions involving piperidine-containing molecules, it will be possible to predict novel transformations of this compound.

Role in Interdisciplinary Chemical Research

The future of chemical research is increasingly interdisciplinary, and this compound is well-positioned to play a role in these collaborative endeavors. Its utility as a scaffold for biologically active molecules makes it relevant to fields such as chemical biology, pharmacology, and materials science.

In chemical biology, derivatives of this compound can be used as chemical probes to study the function of proteins such as sigma receptors and kinases in cellular pathways. By attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and track their targets within living cells.

In pharmacology, the continued development of new synthetic methodologies will enable the creation of novel drug candidates based on the 1-Cyclohexylpiperidin-4-amine scaffold for a wide range of diseases, including neurodegenerative disorders and cancer. nih.gov The interdisciplinary collaboration between synthetic chemists, computational chemists, and biologists will be crucial for the successful translation of these molecules from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclohexylpiperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mannich reactions using cyclohexylamine, formaldehyde, and a ketone component. For example, analogous piperidinyl amines are synthesized with yields of 87–98% under optimized conditions (e.g., paraformaldehyde as a carbonyl source, HCl as a catalyst, and reflux in ethanol) . Key factors affecting yield include stoichiometric ratios, solvent polarity, and reaction time. A comparative table of yields under varying conditions is recommended for optimization.

| Ketone Component | Amine | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Cyclohexylamine | Ethanol | 92 | |

| 4-Methoxyacetophenone | Cyclohexylamine | THF | 87 |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- FT-IR spectroscopy to confirm amine (–NH stretch at ~3300 cm⁻¹) and hydrochloride (Cl⁻ stretch at ~2400 cm⁻¹) functional groups .

- ¹H/¹³C NMR to verify cyclohexyl and piperidinyl proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; piperidine CH₂N at δ 2.5–3.0 ppm) .

Q. What are the primary biochemical applications of this compound in academic research?

- Methodological Answer : It is used as:

- A semicarbazide-sensitive amine oxidase (SSAO) inhibitor to study leukocyte migration and vascular adhesion .

- A precursor for synthesizing cytotoxic agents via functionalization of the piperidine ring (e.g., aryl substitutions at the 4-position enhance bioactivity) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced SSAO inhibition?

- Methodological Answer :

Perform density functional theory (DFT) calculations to map electron density at the amine group, which influences SSAO binding .

Use molecular dynamics simulations to predict interactions with SSAO’s active site (e.g., hydrogen bonding with Tyr 394 and Cu²⁺ coordination) .

Validate predictions via in vitro enzyme assays (IC₅₀ values) and compare with computational data to refine models .

Q. How should researchers resolve contradictions in reported cytotoxic activity of piperidinyl amine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Variability in cell lines (e.g., HeLa vs. HEK-293). Standardize assays using ISO-certified cell lines and controls .

- Differences in hydrochloride salt stability . Conduct accelerated stability studies (40°C/75% RH for 6 months) and quantify degradation products via LC-MS .

- Synergistic effects of impurities . Use high-purity reference standards (e.g., LGC Standards) to isolate compound-specific activity .

Q. What advanced separation techniques improve the scalability of synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric excess .

- Membrane-based separation (e.g., nanofiltration) enriches the desired isomer by exploiting differences in molecular weight and polarity .

- Monitor enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .

- Apply ANOVA with Tukey’s post hoc test to compare IC₅₀ values across derivatives .

Q. How can researchers integrate high-throughput screening (HTS) with quantum chemical calculations for rapid derivative optimization?

- Methodological Answer :

Use HTS to test 500+ derivatives for SSAO inhibition .

Input HTS data into machine learning models (e.g., random forest regression) to identify key molecular descriptors (e.g., polar surface area, logP) .

Validate top candidates via ab initio reaction path calculations to predict synthetic feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.